molecular formula C9H7FN2O B1441823 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole CAS No. 1146699-63-9

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B1441823
M. Wt: 178.16 g/mol
InChI Key: YCWDOQVXUVNYLQ-UHFFFAOYSA-N
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Description

“3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole” is a compound that contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms in a five-membered ring .


Synthesis Analysis

While specific synthesis methods for “3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole” were not found, 3-Fluoro-4-methylphenyl isocyanate may be used in the synthesis of 3-fluoro analogues of 5-(acetamido-methyl)oxazolidinones .

Scientific Research Applications

  • Antimicrobial and Antioxidant Properties : Derivatives of 1,3,4-oxadiazole, incorporating 3-fluoro-4-methoxyphenyl moieties, have been shown to exhibit significant antimicrobial and antioxidant activities. This suggests their potential use in developing new antimicrobial agents (Dinesha, Viveka, Chandra, & Nagaraja, 2014).

  • Corrosion Inhibition : Some 1,3,4-oxadiazole derivatives have been found effective as corrosion inhibitors, particularly in cooling water systems. These compounds can inhibit both cathodic and anodic reactions, suggesting their utility in industrial applications (Rochdi et al., 2014).

  • Biological Activity : A specific compound synthesized by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride demonstrated remarkable anti-tuberculosis activity and superior antimicrobial activity, indicating its potential in medical applications (Mamatha S.V, Bhat, Sagar B K, & Meenakshi S.K., 2019).

  • Optoelectronic Applications : Certain 1,3,4-oxadiazole derivatives containing fluorophenyl groups have been synthesized for use in optoelectronics. These compounds exhibit optical nonlinearity, making them suitable for applications like optical limiters (Chandrakantha et al., 2011).

  • Fluorescent Sensor Molecules : Derivatives of 1,3,4-oxadiazole have been developed as fluorescent sensor molecules, particularly for detecting fluoride anions. These compounds show significant shifts in UV absorption and fluorescence emission upon exposure to fluoride ions, making them useful in sensing applications (Kwak, Lee, & Lee, 2007).

  • Anticonvulsant Activity : Some 1,3,4-oxadiazole derivatives have been synthesized and screened for anticonvulsant activities, demonstrating potential therapeutic applications in the treatment of epilepsy and related disorders (Almasirad et al., 2004).

  • Anti-inflammatory and Analgesic Agents : A series of 1,2,4- and 1,3,4-oxadiazole derivatives, possessing 3-fluoro-4-methoxyphenyl moiety, have shown promising anti-inflammatory and analgesic activities in vivo, suggesting their potential as therapeutic agents (Dinesha, Viveka, Khandige, & Nagaraja, 2016).

  • Delayed Luminescence in Optoelectronics : Certain oxadiazole derivatives exhibit delayed luminescence, making them suitable for use in organic light-emitting diodes (OLEDs). These compounds have shown high external quantum efficiency and reduced efficiency rolloff at high current densities (Cooper et al., 2022).

  • Liquid Crystal Properties : Some 1,3,4-oxadiazole-based compounds have been studied for their liquid crystalline properties. These compounds, with a bent-shaped molecular structure, display enantiotropic nematic or smectic A mesophases, indicating their potential in the field of liquid crystal technology (Zhu et al., 2009).

  • Insecticidal Activity : Certain 1,3,4-oxadiazole derivatives containing phenoxyfluorophenyl groups have been synthesized and evaluated for their insecticidal activity against various crop pests, demonstrating potential applications in agriculture (Mohan et al., 2004).

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-6-2-3-7(4-8(6)10)9-11-5-13-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWDOQVXUVNYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716748
Record name 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
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Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole

CAS RN

1146699-63-9
Record name 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole
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Synthesis routes and methods

Procedure details

A suitable vessel equipped with a mechanical stirrer under a N2 atmosphere was charged with 3-fluoro-N′-hydroxy-4-methylbenzimidamide (302.52 g, 1.79 mol), triethyl orthoformate (382.5 mL, 341.1 g, 2.3 mol) and acetonitrile (1512 mL). The reaction mixture was heated to 45° C. and trifluoroacetic acid (6.72 mL, 10.08 g, 87.6 mmol) was added at this temperature. The reaction mixture was heated at 60° C. for an additional 90 minutes, then cooled to room temperature. Water (3 L) was added dropwise over a period of 60 minutes. The slurry was cooled to 4° C. and stirred at this temperature for 30 minutes. The solid was filtered and dried in vacuum at 50° C. for 12 hours to give 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole as a white solid (306 g, 95.6%). HPLC indicated 99.8% chemical purity. 1H-NMR (CDCl3, 400 MHz) δ8.67 (s, 1H), 7.71 (m, 2H), 7.23 (t, J=8 HZ, 1H), 2.28 (s, 3H); 13C-NMR (ClDCl3, 400 MHz) δ166.9447, 164.7258, 162.5473, 160.1066, 132.0480, 132.0077, 128.5987, 122.9910, 122.9507, 114.2568, 114.0147, 14.6902. 19F-NMR (CDCl3, 400 MHz) δ−115.94, −115.96. Anal. Calcd for C9H7N2O: C, 60.67; H, 3.96; N, 15.72. Found: C, 60.54; H, 3.78; N, 15.69.
Quantity
302.52 g
Type
reactant
Reaction Step One
Quantity
382.5 mL
Type
reactant
Reaction Step One
Quantity
1512 mL
Type
reactant
Reaction Step One
Quantity
6.72 mL
Type
catalyst
Reaction Step Two
Name
Quantity
3 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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